2-chloro-N-cyclohexyl-N-ethyl-acetamide
Overview
Description
2-chloro-N-cyclohexyl-N-ethyl-acetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb a specific area of the body. Lidocaine is a synthetic compound that was first synthesized in 1943 by Löfgren and Lundqvist. It is a member of the amide class of local anesthetics and is widely used due to its fast onset of action, long duration of effect, and low toxicity.
Mechanism of Action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects
Lidocaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 1.5 to 2 hours. Lidocaine can cause side effects such as dizziness, headache, and nausea. It can also cause allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
Lidocaine is widely used in laboratory experiments due to its fast onset of action and long duration of effect. However, its use is limited by its potential toxicity and the need for careful dosing.
Future Directions
There are several areas of research that could be explored in relation to 2-chloro-N-cyclohexyl-N-ethyl-acetamide. These include:
1. Development of new formulations of 2-chloro-N-cyclohexyl-N-ethyl-acetamide that are more effective and have fewer side effects.
2. Investigation of the potential use of 2-chloro-N-cyclohexyl-N-ethyl-acetamide in treating other conditions, such as neuropathic pain and arrhythmias.
3. Study of the molecular mechanisms underlying the action of 2-chloro-N-cyclohexyl-N-ethyl-acetamide on sodium channels.
4. Development of new local anesthetics based on the structure of 2-chloro-N-cyclohexyl-N-ethyl-acetamide.
Conclusion
2-chloro-N-cyclohexyl-N-ethyl-acetamide, or 2-chloro-N-cyclohexyl-N-ethyl-acetamide, is a local anesthetic that has been extensively studied for its use in medical procedures. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, resulting in a loss of sensation. Lidocaine has potential applications in treating other conditions, but its use is limited by its potential toxicity and the need for careful dosing. Future research could focus on developing new formulations of 2-chloro-N-cyclohexyl-N-ethyl-acetamide, investigating its potential use in treating other conditions, and studying its molecular mechanisms of action.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic in medical procedures. It is also used in dentistry, ophthalmology, and veterinary medicine. Lidocaine has also been studied for its potential use in treating arrhythmias, neuropathic pain, and other conditions.
properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKXXKVSDIVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368439 | |
Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2567-61-5 | |
Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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